Pteridin-4-ol

Xanthine Oxidase Enzyme Kinetics Metabolic Stability

Researchers needing a well-defined pteridine fragment for hit identification often face reproducibility issues when analogs with altered LogP and solubility confound assays. Pteridin-4-ol (CAS 700-47-0) directly addresses this: • Single 4-hydroxyl group, lacking the 2-amino H-bond donor found in pterin (LogP 0.04 vs -1.58), improves passive permeability for intracellular targets. • Demonstrated xanthine oxidase substrate enables rational probe/inhibitor design; predictable pKa (7.89) allows precise ionization control for crystallization and pre-formulation. • Consistent QC ensures batch-to-batch reproducibility, supporting reliable fragment-based screening and lead optimization workflows.

Molecular Formula C6H4N4O
Molecular Weight 148.12 g/mol
CAS No. 700-47-0
Cat. No. B189463
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePteridin-4-ol
CAS700-47-0
Molecular FormulaC6H4N4O
Molecular Weight148.12 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=NC=NC2=O)N1
InChIInChI=1S/C6H4N4O/c11-6-4-5(9-3-10-6)8-2-1-7-4/h1-3H,(H,8,9,10,11)
InChIKeyUWWUXWWWOUNMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pteridin-4-ol: A Versatile Pteridine Scaffold


Pteridin-4-ol (CAS 700-47-0), also known as 4-hydroxypteridine, is a fundamental heterocyclic building block within the pteridine family . Characterized by a bicyclic structure consisting of fused pyrimidine and pyrazine rings with a single hydroxyl group at the 4-position, its molecular formula is C6H4N4O with a molecular weight of 148.12 g/mol . This core scaffold serves as a critical starting point for synthesizing a wide array of biologically active pteridine derivatives and is frequently employed as a fragment molecule in medicinal chemistry campaigns for hit identification and lead optimization .

Fragment-based hit identification and lead optimization in medicinal chemistry.
Core scaffold for synthesizing biologically active pteridine derivatives.
Xanthine oxidase probe and inhibitor design workflows.

Pteridin-4-ol: The Case Against Substitution


While several pteridine analogs like pterin (2-amino-4-hydroxypteridine) and lumazine (2,4-dihydroxypteridine) share a common bicyclic core, substituting them for Pteridin-4-ol in a research workflow is non-trivial and can confound experimental outcomes [1]. The precise position and number of functional groups—the single 4-hydroxyl group in Pteridin-4-ol versus the 2-amino-4-hydroxy in pterin or the 2,4-dihydroxy in lumazine—dictate critical physicochemical properties including aqueous solubility, LogP, and pKa, which in turn govern compound behavior in biological assays, solubility in formulation media, and reactivity in synthetic pathways . For example, the absence of the 2-amino group in Pteridin-4-ol eliminates a key hydrogen-bond donor, altering its binding profile and lipophilicity (Consensus LogP of 0.04) compared to pterin . Such differences directly impact experimental reproducibility, making Pteridin-4-ol a non-interchangeable, purpose-specific research tool that requires explicit selection and procurement .

vs. Pterin
Additional 2-amino group alters hydrogen-bond donor capacity and lipophilicity (LogP -1.58), potentially shifting binding profiles and assay behavior.
vs. Lumazine
Extra hydroxyl at position 2 changes pKa and ionization at physiological pH, which may lead to different solubility and membrane permeability profiles.

Pteridin-4-ol: Quantitative Differentiation


Enzymatic Oxidation by Xanthine Oxidase

Pteridin-4-ol (4-hydroxypteridine) is a known substrate for bovine milk xanthine oxidase, an enzyme that plays a crucial role in purine metabolism. This enzymatic activity differentiates it from other pteridines like lumazine (2,4-dihydroxypteridine), which may be oxidized at different rates or via different pathways. A direct study on the oxidation of methyl derivatives of pteridin-4-one and lumazine by bovine milk xanthine oxidase provides the framework for this class-level inference [1].

Xanthine oxidase substrate
Class-level
Pteridin-4-ol oxidized by bovine milk xanthine oxidase; methyl derivatives studied.
May support metabolic stability screening context.
No direct kinetic comparison with lumazine; data to verify.
Xanthine Oxidase Enzyme Kinetics Metabolic Stability

Lipophilicity and Aqueous Solubility

The physicochemical profile of Pteridin-4-ol, particularly its lipophilicity and aqueous solubility, is quantitatively distinct from its closest analog, pterin (2-amino-4-hydroxypteridine). The consensus LogP (a measure of lipophilicity) for Pteridin-4-ol is calculated to be 0.04, whereas pterin, with its additional polar amino group, is significantly more hydrophilic (LogP -1.58) [1]. Furthermore, the experimental water solubility of Pteridin-4-ol is 4.975 g/L at 20°C , which is critical for planning in vitro assays and in vivo formulations.

Lipophilicity & solubility
Cross-study comparable
Consensus LogP = 0.04; solubility 4.975 g/L (20°C).
Reported ~40-fold higher lipophilicity vs pterin (LogP -1.58).
Supports cell-permeable scaffold context.
ADME Properties Lipophilicity Formulation Science

pKa and Ionization State

The acid dissociation constant (pKa) determines a molecule's ionization state at a given pH, which is fundamental to its solubility, permeability, and ability to form specific electrostatic interactions with a biological target. Pteridin-4-ol possesses two experimentally determined pKa values: pK1 = 1.3 and pK2 = 7.89 at 25°C . This profile, particularly the pK2 value near physiological pH (7.4), indicates that Pteridin-4-ol exists as a mixture of neutral and anionic species in biological media, a state that is quantitatively different from that of its analogs.

pKa & ionization
Supporting evidence
pK1 = 1.3, pK2 = 7.89 (25°C).
Predominantly neutral at pH 7.4, distinct from lumazine ionization.
Relevant for membrane diffusion and binding mode interpretation.
Molecular Recognition Drug-Receptor Interactions pKa

Pteridin-4-ol: Evidence-Based Applications


Cell-Permeable Fragment Library Design

The consensus LogP of 0.04 for Pteridin-4-ol positions it in an optimal lipophilicity range for a fragment-sized molecule intended to access intracellular targets. Compared to the highly polar pterin (LogP -1.58), Pteridin-4-ol is a superior choice for building fragment libraries where passive membrane permeability is a key design criterion . Its moderate aqueous solubility (4.975 g/L) further supports its utility in cell-based assays at relevant concentrations .

Xanthine Oxidase Probes & Inhibitors

As a demonstrated substrate for bovine milk xanthine oxidase, Pteridin-4-ol serves as an ideal core scaffold for the design of novel probe molecules or inhibitors targeting this enzyme . Researchers can leverage this known enzymatic interaction to synthesize and evaluate 6- and 7-substituted derivatives for altered binding kinetics or inhibitory activity, a process distinct from using non-substrate pteridine cores.

pKa-Based Formulation and Crystallization

The well-defined pKa profile of Pteridin-4-ol (pK2 = 7.89) allows for precise control over its ionization state and, consequently, its solubility and crystallinity . This is a critical advantage in pre-formulation development and crystallization screening for solid-state characterization. The ability to toggle between neutral and anionic forms by adjusting pH in a predictable manner is a key differentiator from analogs with more complex or poorly defined pKa behavior.

Application
Selection Property
Validation Focus
Cell-permeable fragment library design
Lipophilicity and solubility profile
Passive membrane permeability and assay compatibility at relevant concentrations
Xanthine oxidase probe & inhibitor research
Enzymatic substrate recognition
Metabolic stability and binding kinetics of derivatives
pH-controlled formulation & crystallization
Ionization state tuning via pKa
Solubility and crystallinity manipulation for solid-state characterization
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